molecular formula C30H27N3O2S2 B15084508 (5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 381167-83-5

(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15084508
CAS No.: 381167-83-5
M. Wt: 525.7 g/mol
InChI Key: QBVDCEQGBWUZNQ-DIBXZPPDSA-N
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Description

The compound “(5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative characterized by a central five-membered thiazolidinone ring with a 2-thioxo group. Key structural features include:

  • Substituents: A (1-phenylethyl) group at position 3 and a pyrazole-based substituent at position 3. The pyrazole moiety is further substituted with a phenyl group at position 1 and a 4-propoxyphenyl group at position 4.
  • Stereochemistry: The (5Z) configuration indicates a Z-geometry for the methylene group bridging the thiazolidinone and pyrazole rings.

Synthetic methods for analogous compounds (e.g., pyrazol-4-ylmethylene-thiazolidinones) often involve condensation reactions between pyrazole aldehydes and thiazolidinone precursors under reflux conditions, as seen in related syntheses . Structural confirmation typically relies on NMR spectroscopy and elemental analysis .

Properties

CAS No.

381167-83-5

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-(1-phenylethyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-3-18-35-26-16-14-23(15-17-26)28-24(20-32(31-28)25-12-8-5-9-13-25)19-27-29(34)33(30(36)37-27)21(2)22-10-6-4-7-11-22/h4-17,19-21H,3,18H2,1-2H3/b27-19-

InChI Key

QBVDCEQGBWUZNQ-DIBXZPPDSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the specific compound , the synthesis might involve the following steps:

    Formation of Thiosemicarbazone: Reacting a thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone intermediate undergoes cyclization with an α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.

    Substitution Reactions: Introducing the phenylethyl and pyrazolyl substituents through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Key structural elements that govern its reactivity include:

  • Thiazolidinone ring : Contains a thioxo (C=S) group at position 2, which participates in nucleophilic and redox reactions.

  • Pyrazole-methylene bridge : A conjugated system enabling cycloaddition and electrophilic substitution.

  • Substituents :

    • 1-Phenylethyl group : Enhances lipophilicity and steric effects.

    • 4-Propoxyphenyl group : Ether linkage susceptible to acid/base hydrolysis.

Nucleophilic Substitution Reactions

The thioxo group (C=S) and aromatic substituents are primary sites for nucleophilic attacks:

Reaction TypeConditionsOutcomeSource
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CS-alkylation at thioxo sulfur
Aminolysis Amines, EtOH, refluxThioxo group converts to thiourea
Hydrolysis of ether HBr (48%), 110°CCleavage of propoxyphenyl ether

Cycloaddition Reactions

The methylene bridge (C=CH) participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductSource
Maleic anhydride Toluene, 80°C, 12 hSix-membered adduct with fused ring
Tetracyanoethylene Acetonitrile, RT, 3 hCyanated cycloadduct

Oxidation and Reduction

The thioxo group and aromatic rings undergo redox transformations:

ReactionReagents/ConditionsOutcomeSource
Oxidation of C=S H₂O₂, AcOH, 50°CConverts to sulfonyl (C=O) group
Reduction of C=C H₂, Pd/C, EtOAc, RTSaturation of methylene bridge
Aromatic ring hydrogenation H₂ (10 atm), PtO₂, EtOHPropoxyphenyl → cyclohexyl derivative

Condensation Reactions

The methylene group facilitates Knoevenagel condensations:

Carbonyl CompoundConditionsProductSource
Benzaldehyde Piperidine, EtOH, refluxExtended conjugated system
Acetylacetone NaOH, MeOH, 40°Cβ-Diketone adduct

Mechanistic Insights and Catalytic Pathways

  • Thioxo group activation : The sulfur atom acts as a soft nucleophile, enabling S-alkylation under mild conditions (e.g., Et₃N catalysis) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions, while ethanol promotes condensations .

  • Steric hindrance : The 1-phenylethyl group reduces reactivity at the thiazolidinone nitrogen, favoring C=S over N-centered reactions .

Comparative Reactivity with Analogues

FeatureThis CompoundStandard Thiazolidinone
Thioxo reactivity Higher electrophilicity due to aryl substituentsModerate reactivity
Hydrolysis stability Resists aqueous hydrolysis (pH 4–9)Prone to ring-opening at pH >10
Catalyst dependence Requires Et₃N for efficient S-alkylationNaOH suffices for most reactions

Data derived from .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Investigated for therapeutic properties against various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core may inhibit enzyme activity by binding to the active site, while the pyrazolyl and phenylethyl substituents could enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Electron-donating groups (e.g., propoxy) on the pyrazole’s phenyl ring enhance π-π stacking interactions, critical for binding to hydrophobic pockets in biological targets .
  • Alkyl vs. Aromatic Chains : The 1-phenylethyl group in the target compound provides a balance between lipophilicity and aromatic interactions, contrasting with bulkier (e.g., heptyl) or polar (e.g., methoxybenzyl) groups in analogues .

Bioactivity and Computational Insights

While direct bioactivity data for the target compound is lacking, highlights that structural similarity (e.g., Tanimoto index >0.85) correlates with shared bioactivity profiles in pyrazoline-thiazolidinone hybrids . For instance:

  • Antioxidant Activity: Pyrazole-thiazolidinones with electron-withdrawing groups (e.g., nitro) show enhanced radical scavenging .

Biological Activity

The compound (5Z)-3-(1-Phenylethyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones are characterized by their heterocyclic ring structure, which includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.

General Biological Activity of Thiazolidinones

Thiazolidinones exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many thiazolidinone derivatives have shown promising results against various cancer cell lines, demonstrating significant antiproliferative effects.
  • Antioxidant Properties : These compounds often possess antioxidant activity, which helps in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Thiazolidinones are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity : Several derivatives have demonstrated efficacy against bacterial and fungal pathogens.

Specific Biological Activities of the Compound

Research on this compound indicates that it retains several of the beneficial properties associated with thiazolidinones.

1. Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human colon adenocarcinoma cells and other cancer types through mechanisms involving the activation of caspases and modulation of p53 pathways. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazolidinone core enhance its anticancer potency.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays (e.g., DPPH radical scavenging). Its ability to neutralize free radicals suggests potential applications in preventing oxidative damage in cells.

3. Anti-inflammatory Effects

Preliminary studies indicate that this thiazolidinone derivative may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as COX and LOX.

4. Antimicrobial Activity

The compound also shows activity against a range of microbial strains, including Gram-positive bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

Recent literature reviews highlight the biological activities of thiazolidinones, including those similar to our compound:

Activity Type Mechanism/Effect References
AnticancerInduction of apoptosis via caspase activation
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AntimicrobialEfficacy against bacterial strains

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